L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine is a peptide compound composed of six amino acids: lysine, glycine, alanine, proline, and isoleucine. Peptides like this one are essential in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.
Major Products Formed
The primary products of these reactions are modified peptides with altered amino acid sequences or oxidation states, which can affect their biological activity and stability.
Scientific Research Applications
L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
Glycyl-L-leucyl-L-alanine: Another peptide with similar structural properties.
Uniqueness
L-Lysylglycylglycyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its combination of lysine, glycine, alanine, proline, and isoleucine residues provides a unique structure that can interact with various molecular targets in specific ways.
Properties
CAS No. |
835653-17-3 |
---|---|
Molecular Formula |
C24H43N7O7 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H43N7O7/c1-4-14(2)20(24(37)38)30-22(35)17-9-7-11-31(17)23(36)15(3)29-19(33)13-27-18(32)12-28-21(34)16(26)8-5-6-10-25/h14-17,20H,4-13,25-26H2,1-3H3,(H,27,32)(H,28,34)(H,29,33)(H,30,35)(H,37,38)/t14-,15-,16-,17-,20-/m0/s1 |
InChI Key |
IKZUHNBQKNKUFE-LLYLOPHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.